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Introduction

Human Papillomavirus 18 (HPV18) is a high-risk virus strongly associated with the
development of anogenital and oropharyngeal cancers. The replication of the HPV18 genome
Is a critical process for viral persistence and pathogenesis. Quantitative PCR (QPCR) is a highly
sensitive and specific molecular technique used to detect and quantify nucleic acids, making it
an invaluable tool for studying HPV18 replication dynamics.[1][2] By accurately measuring the
number of viral genome copies, researchers can assess the efficiency of viral replication under
various conditions, evaluate the efficacy of antiviral compounds, and monitor the progression of
HPV-related diseases.[1][3]

These application notes provide detailed protocols for the quantification of HPV18 DNA using
gPCR, aimed at researchers, scientists, and professionals involved in drug development. The
protocols cover DNA extraction, gPCR assay setup, and data analysis for the accurate
assessment of HPV18 replication.

Data Presentation

Quantitative data from gPCR experiments should be meticulously organized to allow for clear
interpretation and comparison. The following tables provide templates for recording and
presenting your experimental data.
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Table 1: qPCR Standard Curve Data for Absolute Quantification
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Table 2: Quantification of HPV18 DNA in Experimental Samples
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Experimental Protocols
Protocol 1: Genomic DNA Extraction from Cultured Cells

This protocol is suitable for extracting total genomic DNA from cell lines, such as HelLa cells

which contain integrated HPV18 DNA, or from primary keratinocytes transfected with the
HPV18 genome.[4]

Materials:

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Cell lysis buffer

RNase A

Proteinase K

DNA binding columns and buffers (commercial kit, e.g., QlAamp DNA Mini Kit)

Nuclease-free water

Procedure:

Harvest cells by trypsinization and wash the cell pellet with ice-cold PBS.

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in 200 uL of PBS.

Add 20 pL of proteinase K and 200 pL of cell lysis buffer. Mix thoroughly by vortexing.
Incubate at 56°C for 10 minutes to lyse the cells.

Add 200 pL of ethanol (96-100%) to the lysate and mix by vortexing.
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» Transfer the mixture to a DNA binding spin column and centrifuge at 6,000 x g for 1 minute.
Discard the flow-through.

e Wash the column with 500 pL of wash buffer 1 and centrifuge at 6,000 x g for 1 minute.
Discard the flow-through.

e Wash the column with 500 pL of wash buffer 2 and centrifuge at maximum speed for 3
minutes to dry the membrane.

» Place the spin column in a clean 1.5 mL microcentrifuge tube.

o Elute the DNA by adding 50-100 pL of nuclease-free water directly to the center of the
membrane.

¢ Incubate at room temperature for 1 minute and then centrifuge at 6,000 x g for 1 minute.

e Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its
purity. Store the DNA at -20°C.

Protocol 2: Quantitative PCR for HPV18 DNA

This protocol outlines the setup for a TagMan-based gPCR assay for the absolute or relative
quantification of HPV18 DNA.

Materials:

e 2x TagMan Gene Expression Master Mix or similar gPCR master mix

o Forward and reverse primers for HPV18 (e.g., targeting the E6 or L1 gene).[5][6]

e TagMan probe for HPV18 labeled with a fluorophore (e.g., FAM) and a quencher.[6]

o Forward and reverse primers and probe for a reference gene (e.g., human beta-globin or
GAPDH) for normalization.[5]

¢ Nuclease-free water

o Extracted genomic DNA from samples and standards.
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Table 3: Recommended Primers and Probes for HPV18 qPCR

Target Name Sequence (5' to 3')
HPV18 HPV-18:530U19-primer CAACCGAGCACGACAGGAA
) CTCGTCGGGCTGGTAAATG
HPV-18:729L21-primer
TT
TET-
HPV-18:580U37-probe AATATTAAGTATGCATGGACC

TAAGGCAACATTGCAA-BH1

Note: Primer and probe sequences should be validated for specificity and efficiency.[6]

gPCR Reaction Setup:

e Prepare a master mix for the number of reactions required, including controls and standards.
For a single 20 pL reaction:

o 10 pL of 2x gPCR Master Mix
o 1 L of 20x Primer/Probe Mix (containing 18 uM of each primer and 5 uM of probe)
o 4 pL of Nuclease-free water
 Aliquot 15 pL of the master mix into each well of a gPCR plate.
e Add 5 pL of template DNA (sample, standard, or no-template control) to the respective wells.

o Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and place it

in the real-time PCR instrument.

Thermal Cycling Conditions:
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Step Temperature (°C) Time Cycles
UNG Activation 50 2 minutes 1

Initial Denaturation 95 10 minutes 1
Denaturation 95 15 seconds 40
Annealing/Extension 60 1 minute

Data Analysis:

o Standard Curve: Generate a standard curve by plotting the Cq values of the serial dilutions

of a known quantity of HPV18 plasmid DNA against the logarithm of the copy number.[1][7]
The efficiency of the PCR reaction should be between 90% and 110%, with an R2 value >

0.99.[8]

o Absolute Quantification: Determine the copy number of HPV18 in unknown samples by

interpolating their Cq values from the standard curve.

» Relative Quantification: For relative quantification, normalize the HPV18 copy number to the

copy number of a host reference gene (e.g., beta-globin) to account for variations in the

amount of starting material. The AACq method can be used for this purpose.
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Caption: Overview of the HPV18 replication cycle in host keratinocytes.
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Quantitative PCR Workflow for HPV18 Analysis
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Caption: Step-by-step workflow for HPV18 replication analysis using qPCR.
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Logic Diagram for qPCR Data Analysis
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Caption: Logical flow of data analysis for gPCR-based HPV18 quantification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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